molecular formula C9H11FN2O2 B13630674 Methyl 2-amino-3-(2-fluoropyridin-4-yl)propanoate

Methyl 2-amino-3-(2-fluoropyridin-4-yl)propanoate

Cat. No.: B13630674
M. Wt: 198.19 g/mol
InChI Key: IRHOZHCJFBWSFI-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(2-fluoropyridin-4-yl)propanoate is a chemical compound with the molecular formula C9H11FN2O2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(2-fluoropyridin-4-yl)propanoate typically involves the reaction of 2-fluoropyridine with appropriate reagents to introduce the amino and ester functional groups. One common method involves the use of methyl acrylate and ammonia in the presence of a catalyst to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(2-fluoropyridin-4-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

Methyl 2-amino-3-(2-fluoropyridin-4-yl)propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(2-fluoropyridin-4-yl)propanoate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate
  • Methyl 3-((2-amino-3-fluoropyridin-4-yl)thio)propanoate

Uniqueness

Methyl 2-amino-3-(2-fluoropyridin-4-yl)propanoate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its fluorine atom enhances its stability and reactivity compared to other similar compounds .

Properties

Molecular Formula

C9H11FN2O2

Molecular Weight

198.19 g/mol

IUPAC Name

methyl 2-amino-3-(2-fluoropyridin-4-yl)propanoate

InChI

InChI=1S/C9H11FN2O2/c1-14-9(13)7(11)4-6-2-3-12-8(10)5-6/h2-3,5,7H,4,11H2,1H3

InChI Key

IRHOZHCJFBWSFI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC(=NC=C1)F)N

Origin of Product

United States

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